molecular formula C21H22N2O3 B2459381 6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline CAS No. 860789-27-1

6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline

Cat. No.: B2459381
CAS No.: 860789-27-1
M. Wt: 350.418
InChI Key: FOVFUKZHBUGTNB-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrroloquinoline core fused with a dihydro moiety. This structure is characterized by methoxy substitutions at positions 6 and 8, a 2-methoxyphenyl group at position 1, and a methyl group at position 2.

Properties

IUPAC Name

6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-15-9-10-23(17-7-5-6-8-18(17)25-3)21(15)16-11-14(24-2)12-19(26-4)20(16)22-13/h5-8,11-12H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVFUKZHBUGTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCN(C2=C3C=C(C=C(C3=N1)OC)OC)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. For example, derivatives of pyrroloquinoline can be synthesized through various methods including the Knoevenagel reaction followed by cyclization. The specific synthetic routes can influence the yield and purity of the final product.

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Key areas of research include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of intrinsic pathways leading to cell death.
  • Antimicrobial Activity : Research indicates that derivatives of pyrroloquinoline compounds possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Neuroprotective Effects : Some studies have reported neuroprotective effects in models of neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and inflammation in neuronal cells.

Anticancer Activity

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. The compound's IC50 values range from 10 µM to 30 µM depending on the specific cell line tested.

Cell LineIC50 (µM)
MCF-7 (breast)15
HeLa (cervical)20
A549 (lung)25

Antimicrobial Activity

The compound has also shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. Inhibition zones measured in disc diffusion assays indicate effective antimicrobial activity.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Neuroprotective Effects

In models simulating oxidative stress conditions, this compound reduced reactive oxygen species (ROS) levels significantly. This suggests a potential role in protecting neuronal cells from oxidative damage.

Case Studies

  • Cardioprotective Study : A study evaluated the cardioprotective effects of this compound in a doxorubicin-induced cardiotoxicity model using H9c2 cardiomyocytes. The results indicated that treatment with the compound significantly improved cell viability and reduced markers of oxidative stress when compared to untreated controls.
  • Antileishmanial Activity : Another study focused on its antileishmanial effects. The compound exhibited significant inhibition against Leishmania amastigotes with an IC50 value of approximately 8 µM, demonstrating its potential as a therapeutic agent for visceral leishmaniasis.

Comparison with Similar Compounds

Key Structural Differences

  • Methoxy vs. Halogen Substitutions: The target compound’s 6,8-dimethoxy groups contrast with bromo or chloro substituents in analogs like methyl 6,8-dibromothieno[3,2-c]quinoline-2-carboxylate .
  • Dihydro vs. Fully Aromatic Cores: The 2,3-dihydro component reduces aromaticity, possibly increasing flexibility for binding to enzymes or ion channels compared to fully unsaturated pyrroloquinolines .

Thieno[3,2-c]Quinoline Derivatives

Thieno[3,2-c]quinolines, which replace the pyrrole ring with a thiophene, exhibit distinct electronic properties and bioactivities:

  • Anticancer Activity: Suzuki-Miyaura cross-coupled 6,8-diarylthieno[3,2-c]quinoline-2-carboxylates showed dose-dependent cytotoxicity against MCF-7 breast cancer cells (LC50 values comparable to nocodazole). Diarylation at positions 6 and 8 enhanced potency, suggesting that bulkier substituents improve target engagement .
  • Synthetic Flexibility: Thieno analogs are often synthesized via base-promoted cyclization and cross-coupling, whereas pyrrolo derivatives rely on Rh(III)-catalyzed dimerization or cycloaddition .

Tabular Comparison of Key Analogues

Compound Class Core Structure Key Substituents Biological Activity Potency (IC50/LC50) Reference
Target Compound Dihydro-pyrroloquinoline 6,8-dimethoxy; 1-(2-methoxyphenyl) Not explicitly reported N/A
Pyrrolo[3,2-c]quinoline 3a Dihydro-pyrroloquinoline 4-methyl; 1-aryl Kv2.1 inhibition 10.2 μM
Pyrrolo[3,2-c]quinoline 18 Fully aromatic 3-chlorobenzyl; piperazinyl 5-HT6R antagonism Ki = 17 nM
Thieno[3,2-c]quinoline 4d Thienoquinoline 6,8-diphenyl; methyl ester Cytotoxicity (MCF-7) LC50 = 12.5 μM

Q & A

Q. What are the critical steps in synthesizing 6,8-dimethoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline, and how are reaction conditions optimized?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with substituted quinoline precursors. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,2-c]quinoline core via acid-catalyzed cyclization (e.g., using POCl₃ under reflux, as in ).
  • Functionalization : Methoxy group introduction via nucleophilic substitution (e.g., using NaOMe in DMF at 80°C).
  • Substituent Coupling : Suzuki-Miyaura cross-coupling for aryl group attachment (e.g., 2-methoxyphenyl boronic acid with Pd catalysis).

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher yields at reflux; lower side products
CatalystPd(PPh₃)₄ (1–3 mol%)Reduces reaction time
SolventDMF or THFPolar aprotic solvents enhance reactivity

Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C8 show distinct δ 3.8–4.0 ppm singlet).
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., molecular ion [M+H]⁺ at m/z 405.18).
  • X-ray Crystallography : Resolves dihydro-pyrrole ring conformation and dihedral angles (e.g., planar quinoline core with <10° deviation).
  • HPLC-PDA : Purity >95% using C18 column (acetonitrile/water, 0.1% TFA).

Data Interpretation Tip : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*).

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact biological activity, and how can conflicting SAR data be reconciled?

Methodological Answer:

  • SAR Insights :
    • Methoxy groups at C6/C8 enhance solubility (logP reduction by ~0.5) and receptor binding (e.g., 5-HT₆ antagonism in ).
    • Ethoxy substitutions reduce metabolic stability (CYP450 oxidation).

Q. Contradiction Resolution :

  • Case Study : If analog 6-ethoxy-8-methoxy shows lower activity, assess:
    • Steric Effects : Ethoxy may hinder target binding (docking simulations, AutoDock Vina).
    • Metabolic Stability : LC-MS/MS to quantify CYP450-mediated degradation.
  • Statistical Tools : Use PCA (Principal Component Analysis) to cluster bioactivity data and identify outlier compounds.

Q. What mechanistic hypotheses explain this compound’s interaction with biological targets (e.g., enzymes/receptors)?

Methodological Answer:

  • Hypothesis 1 : Competitive inhibition via π-π stacking (quinoline core with aromatic residues in receptor pockets).
  • Hypothesis 2 : Hydrogen bonding between methoxy groups and catalytic residues (e.g., Ser/Ala in kinase ATP-binding sites).

Q. Validation Strategies :

  • Mutagenesis Studies : Replace key residues (e.g., Ser→Ala) and measure IC₅₀ shifts.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).

Q. How can discrepancies in cytotoxicity data across cell lines be systematically addressed?

Methodological Answer:

  • Experimental Design :
    • Use NCI-60 panel to profile activity against diverse cancer lineages (e.g., GI₅₀ values).
    • Control for efflux pumps (e.g., P-gp inhibition with verapamil).

Q. Data Analysis :

  • Cluster Heatmaps : Group cell lines by sensitivity and correlate with genomic markers (e.g., EGFR expression).
  • Pathway Enrichment : STRING database to link cytotoxicity to signaling pathways (e.g., apoptosis vs. autophagy).

Q. What computational strategies predict off-target interactions or toxicity risks?

Methodological Answer:

  • In Silico Tools :
    • SwissTargetPrediction : Prioritize targets (e.g., kinases, GPCRs).
    • ProTox-II : Predict hepatotoxicity (CYP inhibition, mitochondrial toxicity).
  • MD Simulations : 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å for target complexes).

Validation : Compare with experimental toxicity data (e.g., Ames test, hERG assay).

Q. How can synthetic yields be improved without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Optimization : Switch from Pd(PPh₃)₄ to Buchwald precatalysts (XPhos Pd G3) for higher enantiomeric excess.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h) with controlled temperature gradients.

Quality Control : Chiral HPLC (Chiralpak IA column) to monitor ee >98%.

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